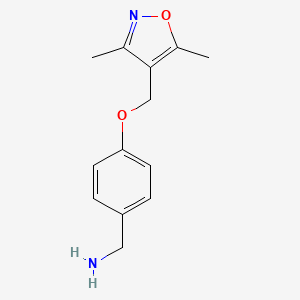

(4-((3,5-二甲基异恶唑-4-基)甲氧基)苯基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

抗菌活性

- 一项研究探索了从 4-甲氧基苯胺开始合成带有 1,2,3-三唑部分的新喹啉衍生物。这些化合物显示出中等至非常好的抗菌和抗真菌活性,可与一线药物相媲美 (Thomas、Adhikari 和 Shetty,2010 年)。

化学合成和催化

- 对源自类似化合物的喹唑啉基钌配合物的研究表明它们在转移氢化反应中的有效性。这个过程在有机合成中很重要 (Karabuğa、Bars、Karakaya 和 Gümüş,2015 年)。

抗氧化剂特性

- 对 (3,4-二羟基苯基)(2,3,4-三羟基苯基)甲基酮衍生物的研究表明,这些化合物具有有效的抗氧化能力。这表明具有医学或药理学应用的潜力 (Çetinkaya、Göçer、Menzek 和 Gülçin,2012 年)。

心理药理学研究

- 该领域的一些研究涉及与 (4-((3,5-二甲基异恶唑-4-基)甲氧基)苯基)甲胺 在结构上相关的化合物。例如,对新型双重 5-HT1A 和 5-HT7 拮抗剂在动物模型中的抗抑郁和抗焦虑样作用的研究可能为心理药理学提供信息 (Pytka 等人,2015 年)。

液晶材料

- 一项关于基于氰基吡啶酮的发光液晶材料的研究表明在材料科学中的潜在应用。这些新分子表现出强吸收和发射带,使其对光学应用具有吸引力 (N. 和 Adhikari,2014 年)。

作用机制

Target of Action

The primary target of this compound is Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family and plays a crucial role in regulating gene transcription .

Mode of Action

The compound interacts with BRD4 by inhibiting its activity . It binds to the acetyl-lysine recognition pocket in the bromodomain of BRD4, preventing BRD4 from interacting with acetylated histones and transcription factors . This disrupts the normal function of BRD4, leading to changes in gene expression .

Biochemical Pathways

The inhibition of BRD4 affects several biochemical pathways. Notably, it downregulates the expression of c-MYC, a gene that plays a key role in cell cycle progression, apoptosis, and cellular transformation . Additionally, the compound induces DNA damage, as indicated by the increased expression of γ-H2AX, a marker of DNA double-strand breaks .

Result of Action

The compound exhibits significant anti-proliferative activity against certain cancer cell lines . It inhibits cell migration and colony formation, and it arrests the cell cycle at the G1 phase . These effects are likely due to the compound’s inhibition of BRD4 and the subsequent changes in gene expression .

属性

IUPAC Name |

[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9-13(10(2)17-15-9)8-16-12-5-3-11(7-14)4-6-12/h3-6H,7-8,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIQGQZVKMXZFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2871691.png)

![Methyl 6-(2-(benzylthio)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2871692.png)

![[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone;hydrochloride](/img/structure/B2871693.png)

![N-(4-bromophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2871699.png)

![(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2871702.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenoxybenzamide](/img/structure/B2871706.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2871714.png)